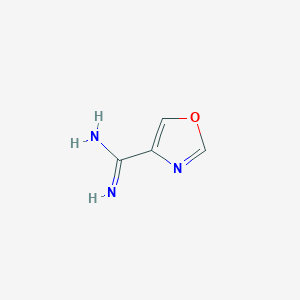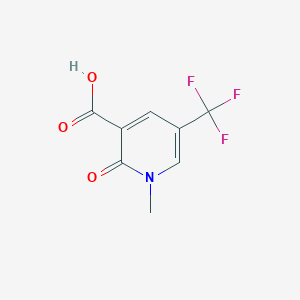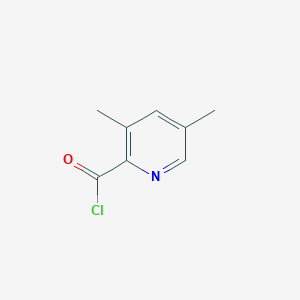
3,5-Dimethylpicolinoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylpicolinoylchloride is an organic compound that belongs to the class of picolinoyl chlorides. It is characterized by the presence of two methyl groups attached to the 3rd and 5th positions of the picolinoyl ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylpicolinoylchloride typically involves the chlorination of 3,5-dimethylpicolinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under reflux conditions, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpicolinoylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 3,5-dimethylpicolinic acid.
Reduction: It can be reduced to 3,5-dimethylpicoline using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate temperatures.
Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
3,5-Dimethylpicolinic Acid: Formed through hydrolysis.
3,5-Dimethylpicoline: Formed through reduction.
Scientific Research Applications
3,5-Dimethylpicolinoylchloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylpicolinoylchloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyridine: A precursor in the synthesis of 3,5-Dimethylpicolinoylchloride.
3,5-Dimethylpiperidine: Another derivative of 3,5-dimethylpyridine with different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives distinguishes it from other similar compounds.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
3,5-dimethylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-6(2)7(8(9)11)10-4-5/h3-4H,1-2H3 |
InChI Key |
JCRKDZXYYCHBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


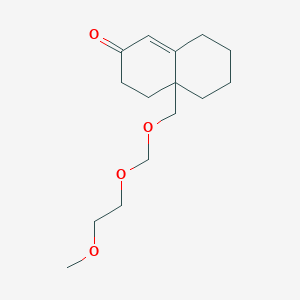
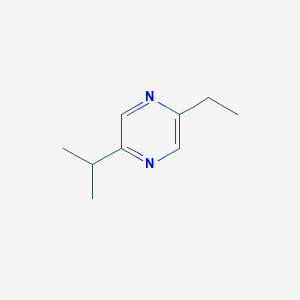
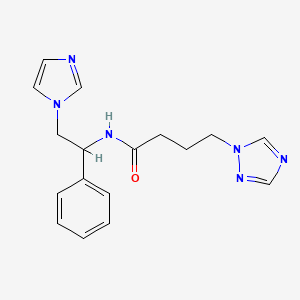
![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
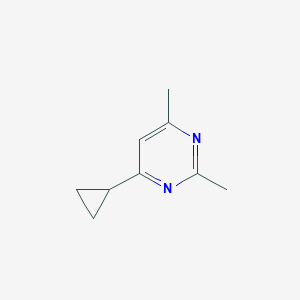
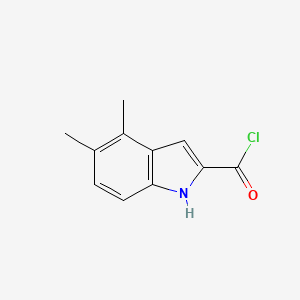
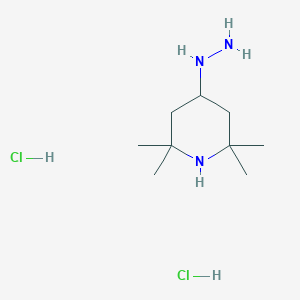
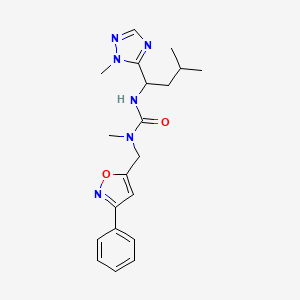
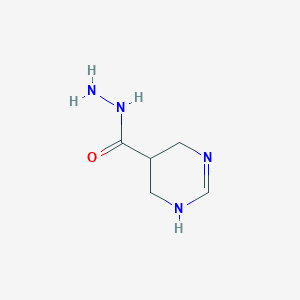
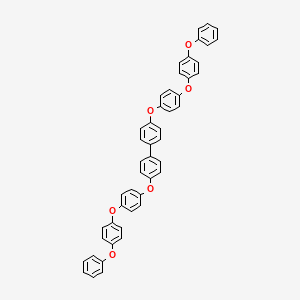
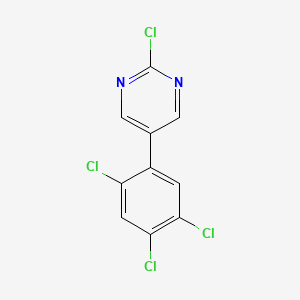
![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
